molecular formula C12H22BrNO B606381 2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)- CAS No. 5176-08-9

2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-

Cat. No. B606381
CAS RN: 5176-08-9
M. Wt: 276.218
InChI Key: QEASMRYYFHBKQG-RYUDHWBXSA-N
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Description

Bromolupinane is a bioactive chemical.

Scientific Research Applications

Synthesis and Stereochemistry

  • Asymmetric Synthesis: The compound has been utilized in the asymmetric synthesis of (-)-Lupinine and (+)-Epilupinine, involving stereoselective reduction processes (Hua, Miao, Bravo, & Takemoto, 1991).
  • Stereoregulation in Derivative Preparation: Its derivatives, such as 1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines, have been synthesized with controlled stereochemistry (Lounasmaa, Jokela, Tirkkonen, & Tamminen, 1989).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Cardiovascular Agents: The compound has been used in synthesizing cardiovascular agents, though some precursors showed no significant activity (Dugan & Nieforth, 1973).
  • Antipsychotic Agents Design: Derivatives of this compound have been explored for their potential as antipsychotic agents (Imhof, Kyburz, & Daly, 1984).

Chemical Structure and Properties

  • Structural Analysis: Research has been conducted on the structure of chiral intermediates in the synthesis of related compounds, providing insights into their molecular configuration (Lynch, Corbett, Martín, & Davis, 1992).
  • NMR Spectral Analysis: The stereochemistry of several derivatives has been determined using 13C NMR spectral analysis, highlighting the diagnostic importance of specific shifts (Lounasmaa & Hämailä, 1978).

Novel Applications

Conformational Studies

  • Conformational Analysis: Studies on isomeric aryl-substituted derivatives have provided insights into interconversion processes and molecular interactions in solution and solid states (Lunazzi, Mazzanti, Rafi, & Rao, 2008).

properties

CAS RN

5176-08-9

Product Name

2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-

Molecular Formula

C12H22BrNO

Molecular Weight

276.218

IUPAC Name

2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-

InChI

InChI=1S/C12H22BrNO/c1-15-10-12(9-13)6-4-8-14-7-3-2-5-11(12)14/h11H,2-10H2,1H3/t11-,12-/m0/s1

InChI Key

QEASMRYYFHBKQG-RYUDHWBXSA-N

SMILES

COC[C@@]1(CBr)CCCN2CCCC[C@]21[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bromolupinane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-
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2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-
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2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-
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2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-
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2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-
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2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-

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